molecular formula C24H29N5O3S B11250207 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11250207
M. Wt: 467.6 g/mol
InChI Key: MELDLTXZTLQSFK-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a sulfonyl group. Its chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures.

    Synthesis of the Pyrimidine Ring: The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 2-chloro-6-methyl-N-phenylpyrimidin-4-amine with the piperazine derivative obtained from the previous step. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) under reflux conditions.

    Final Coupling Reaction: The final step involves coupling the pyrimidine ring with the piperazine derivative. This is usually done in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings. Reagents such as sodium hydride and alkyl halides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of alkylated piperazine and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful for studying cellular processes and signaling pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can inhibit enzyme activity by binding to the active site, block receptor signaling by acting as an antagonist, or modulate ion channel function by altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity for alpha1-adrenergic receptors.

    4-(4-Methoxyphenyl)piperazine derivatives: Investigated for their antimicrobial properties.

Uniqueness

What sets 2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine apart is its combination of structural features, including the sulfonyl group and the pyrimidine ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C24H29N5O3S/c1-17-15-22(18(2)14-21(17)32-4)33(30,31)29-12-10-28(11-13-29)24-25-19(3)16-23(27-24)26-20-8-6-5-7-9-20/h5-9,14-16H,10-13H2,1-4H3,(H,25,26,27)

InChI Key

MELDLTXZTLQSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=CC=C4)C)C)OC

Origin of Product

United States

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